A two-step synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a derivative of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, is described []. The process starts from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and proceeds through the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an intermediate. This method highlights the feasibility of synthesizing substituted pyrazolopyrimidines using readily available starting materials.
Derivatives of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine exhibit reactivity towards various chemical transformations [, , , , ]. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridines underwent nucleophilic aromatic substitution reactions with aminoalkylphosphoramidates to yield substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates []. In another study [], 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine served as a versatile intermediate for synthesizing diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These reactions highlight the versatility of the 6-chloro-1H-pyrazolo[3,4-b]pyrazine core for further functionalization and derivatization.
While the specific mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine itself isn't detailed in the provided papers, its derivatives demonstrate various mechanisms, often depending on the specific substituents and target [, , , , ]. For example, 1H-pyrazolo[3,4-b]pyrazine derivatives were identified as potent and selective allosteric inhibitors of protein tyrosine phosphatase SHP2, showing potential for treating KRASG12C-mutant non-small cell lung cancer []. Another study [] reported a 1H-pyrazolo[3,4-b]pyrazine derivative acting as a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. These examples highlight the diverse biological activities exhibited by 6-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives.
Derivatives of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine have been explored for various applications, particularly in medicinal chemistry [, , , , , , , , , , ].
Anticancer Agents: Studies have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as potential inhibitors of SHP2, a protein implicated in various cancers []. This inhibitory activity suggests their potential use as anticancer agents, particularly for cancers driven by SHP2 overexpression or mutation.
Antibacterial Agents: Pleuromutilin derivatives containing a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine moiety have shown promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. These derivatives exhibited comparable or even superior activity compared to the known antibiotic tiamulin, suggesting their potential as novel antibacterial agents.
Treatment of Neurodegenerative Diseases: A 1H-pyrazolo[3,4-b]pyrazine derivative, PF470, demonstrated high potency and selectivity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. This modulation of mGluR5 activity makes PF470 a potential therapeutic candidate for treating neurodegenerative diseases like Parkinson's disease.
Antiviral Agents: Certain 1H-pyrazolo[3,4-b]pyridine-based compounds exhibited antiviral activity []. Further research on these compounds could lead to the development of new antiviral drugs.
Other Applications: Additional applications include potential uses in organic light-emitting diodes (OLEDs) [] and as building blocks for synthesizing diverse heterocyclic compounds with potential biological activities [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: